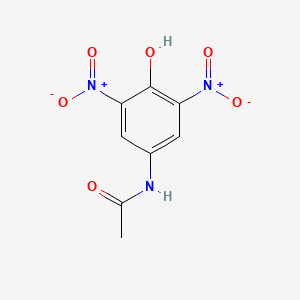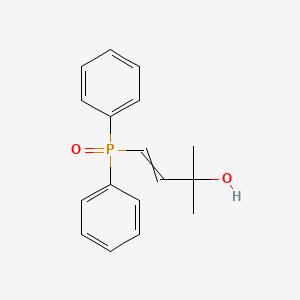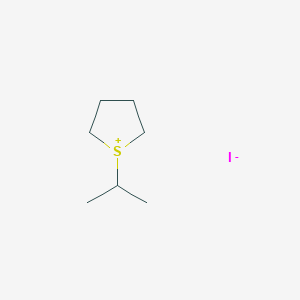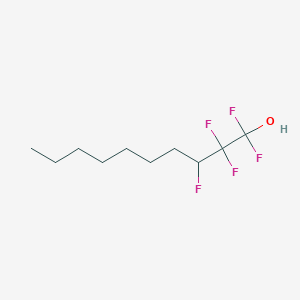
1,1,2,2,3-Pentafluorodecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3-Pentafluorodecan-1-OL is a fluorinated alcohol compound with the molecular formula C10H17F5O. This compound is part of a class of chemicals known for their unique properties, including high thermal stability and resistance to chemical reactions. These characteristics make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2,3-Pentafluorodecan-1-OL can be synthesized through several methods. One common approach involves the fluorination of decanol derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and catalytic fluorination are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2,3-Pentafluorodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), nucleophiles (e.g., sodium azide, NaN3).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds, azides.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3-Pentafluorodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for potential use in drug development, especially in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3-Pentafluorodecan-1-OL involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and fluorine-specific interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes. The pathways involved often include the modulation of enzyme activity, alteration of membrane properties, and interaction with nucleophilic sites in target molecules.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrafluorodecan-1-OL: Lacks one fluorine atom compared to 1,1,2,2,3-Pentafluorodecan-1-OL, resulting in slightly different chemical properties.
1,1,2,2,3,3-Hexafluorodecan-1-OL: Contains an additional fluorine atom, leading to increased stability and resistance to chemical reactions.
1-Decanol: Non-fluorinated analog with significantly different reactivity and physical properties.
Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique properties such as high thermal stability, resistance to oxidation, and enhanced hydrophobicity. These characteristics make it particularly valuable in applications requiring robust and stable compounds.
Eigenschaften
CAS-Nummer |
113791-64-3 |
|---|---|
Molekularformel |
C10H17F5O |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
1,1,2,2,3-pentafluorodecan-1-ol |
InChI |
InChI=1S/C10H17F5O/c1-2-3-4-5-6-7-8(11)9(12,13)10(14,15)16/h8,16H,2-7H2,1H3 |
InChI-Schlüssel |
YVXFWWIKAWXLHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C(C(O)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


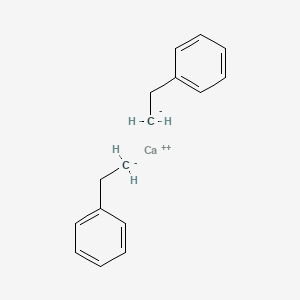
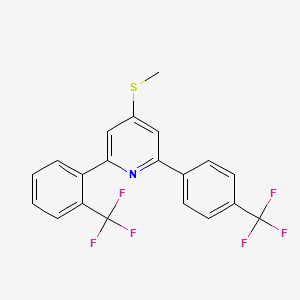
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
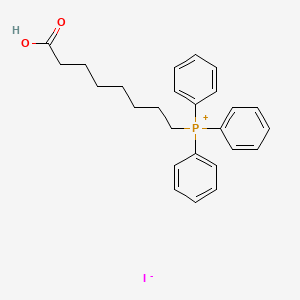
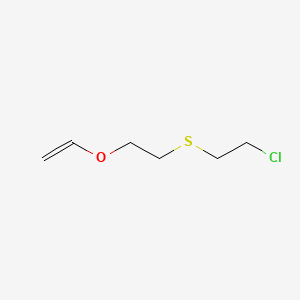


![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
